2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with phenyl isothiocyanate to form a hydrazine derivative. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
Uniqueness
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the triazole and indole moieties in its structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N6O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20N6O3S/c1-34-18-13-11-16(12-14-18)23-29-30-25(31(23)17-7-3-2-4-8-17)35-15-21(32)27-28-22-19-9-5-6-10-20(19)26-24(22)33/h2-14,26,33H,15H2,1H3 |
InChI Key |
ZFIBOGXVRZJTJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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